molecular formula C25H22ClN3O B11409152 1-(4-chlorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-chlorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11409152
M. Wt: 415.9 g/mol
InChI Key: PAAMVJQKTRJUMU-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core substituted with a chlorophenyl group and a benzodiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to form the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-CHLOROPHENYL)-4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17-6-2-3-7-18(17)15-29-23-9-5-4-8-22(23)27-25(29)19-14-24(30)28(16-19)21-12-10-20(26)11-13-21/h2-13,19H,14-16H2,1H3

InChI Key

PAAMVJQKTRJUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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